Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate
Description
Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate is a carbamate derivative characterized by a 4-oxo-4-phenylbutan-2-yl backbone linked to a benzyl carbamate group. This structure combines a ketone group at the 4-position of the butan-2-yl chain with a phenyl substituent, enhancing steric and electronic complexity. The compound is synthesized via ultrasound-assisted methods, which improve reaction efficiency and yield compared to conventional techniques . Key spectroscopic features include distinctive IR carbonyl stretches (~1720 cm⁻¹) and NMR signals for the phenyl and carbamate groups . Its structural uniqueness positions it as a candidate for pharmaceutical intermediates or enzyme inhibitors, particularly due to the phenyl group’s influence on lipophilicity and binding interactions .
Properties
CAS No. |
425420-89-9 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-14(12-17(20)16-10-6-3-7-11-16)19-18(21)22-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21) |
InChI Key |
UJCLQNBTFJZUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel–Crafts Acylation to Form Aromatic Ketone
- Reagents: Benzene or substituted benzene, 4-oxobutanoyl chloride (or equivalent acyl chloride), aluminum chloride (AlCl3) as Lewis acid catalyst.
- Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperature to control regioselectivity and yield.
- Mechanism: Electrophilic aromatic substitution whereby the acyl chloride forms an acylium ion intermediate that attacks the aromatic ring, yielding 4-oxo-4-phenylbutan-2-one.
Bromination of Aromatic Ketone
- Reagents: Elemental bromine (Br2) in dichloromethane.
- Conditions: Controlled temperature, typically 0–25 °C, to avoid polybromination.
- Outcome: Selective α-bromination at the carbon adjacent to the ketone carbonyl, generating 2-bromo-4-oxo-4-phenylbutan-2-one derivative.
Ammonolysis of Brominated Ketone
- Reagents: Ammonia or ammonium hydroxide solution.
- Conditions: Reaction under mild heating to facilitate nucleophilic substitution of bromine by an amino group.
- Notes: This step converts the α-bromo ketone into the corresponding amino ketone intermediate.
Carbamate Formation via Reaction with Benzyl Chloroformate
- Reagents: Benzyl chloroformate (Cbz-Cl), base such as potassium carbonate or triethylamine to neutralize HCl byproduct.
- Conditions: Reaction in an aprotic solvent such as dichloromethane at 0–25 °C.
- Mechanism: The free amine attacks the chloroformate carbonyl carbon, displacing chloride and forming the carbamate linkage.
Purification
- Final products are purified by column chromatography using mixtures of ethyl acetate and hexane as eluents to achieve high purity.
- Crystallization from ethanol or other solvents is employed to obtain solid carbamate with defined melting points.
Experimental Data and Reaction Yields
| Step | Reagents & Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| Friedel–Crafts Acylation | AlCl3, CH2Cl2, 0–25 °C | 70–85 | High regioselectivity, mild conditions |
| Bromination | Br2, CH2Cl2, 0–25 °C | 80–90 | Selective α-bromination |
| Ammonolysis | NH3 (aq), mild heating | 75–85 | Efficient substitution |
| Carbamate Formation | Benzyl chloroformate, base, CH2Cl2, 0–25 °C | 65–80 | Requires careful pH control |
| Purification (chromatography) | Ethyl acetate/hexane mixture | — | High purity (>95%) |
Yields and conditions are adapted from analogous benzene-based carbamate syntheses reported in peer-reviewed journals.
Alternative and Advanced Methods
Oxidative Cross-Coupling Approach
A more recent method involves the nBu4NI-catalyzed oxidative cross-coupling of carbon dioxide, amines, and aryl ketones to access O-β-oxoalkyl carbamates directly. This method offers a one-pot synthesis under milder conditions with fewer steps, potentially applicable for Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate.
- Catalyst: Tetrabutylammonium iodide (nBu4NI).
- Oxidant: Molecular oxygen or other mild oxidants.
- Advantages: Avoids halogenation and ammonolysis steps; greener and more atom-economical.
Analytical Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the carbamate and ketone functionalities.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Melting Point: Typically in the range of 165–295 °C depending on purity and crystallization solvent.
- Chromatography: Thin-layer chromatography (TLC) and column chromatography confirm purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate can undergo oxidation reactions, particularly at the phenylbutanone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate is a compound belonging to the carbamate class of organic compounds. It has a benzyl group attached to a carbamate functional group, which is further linked to a 4-oxo-4-phenylbutan-2-yl moiety. This compound has potential biological activities and applications, particularly in medicinal and agricultural chemistry.
Scientific Research Applications
Medicinal Chemistry
- AChE/BChE Inhibitors: this compound can serve as a lead compound for developing new inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibiting these enzymes is relevant to treating neurodegenerative diseases like Alzheimer's disease . Studies suggest that modifications to the aromatic ring can significantly influence the potency of similar compounds against AChE and BChE, indicating that this compound may possess similar inhibitory properties.
- Drug Design: Interaction studies involving this compound focus on its binding affinity with target enzymes like AChE and BChE. Techniques such as molecular docking simulations and kinetic assays are employed to evaluate the effectiveness of the compound in inhibiting enzyme activity. Structural modifications can enhance or diminish binding affinity, which emphasizes the importance of structure-function relationships in drug design.
- Carbamate-like drugs: Carbamate-like drugs can increase acetylcholine (ACh) levels and are considered a mainstay in contemporary pharmacotherapy for Alzheimer’s disease (AD) through the inhibition of cholinesterases (ChEs) .
Agricultural Chemistry
- Pesticides: Derivatives of this compound may serve as pesticides.
Comparable Compounds and Biological Activity
| Compound Name | Structure | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzyl Carbamate | C9H11NO2 | Moderate AChE inhibition | Simpler structure |
| Phenyl Carbamate | C8H9NO2 | Low AChE inhibition | Lacks bulky substituents |
| 4-Methylcarbamate | C9H11NO2 | Variable activity against cholinesterases | Methyl substitution affects potency |
| Naphthalene Carbamate | C12H11NO3 | Higher potency against BChE | Contains naphthalene ring |
Mechanism of Action
The mechanism of action of Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing the substrate from accessing the active site. This results in the inhibition of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase and butyrylcholinesterase. The pathways involved in its mechanism of action include the formation of a stable carbamate-enzyme complex, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Biological Activity
Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17NO3
- Molecular Weight : 273.31 g/mol
- CAS Number : Not specified in the available literature.
The compound exhibits biological activity through several mechanisms, primarily involving enzyme inhibition and interaction with various biological targets. The specific pathways affected by this compound include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be linked to its therapeutic effects.
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Anticancer Properties
Research has suggested that this compound may have anticancer potential. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Apoptosis and necrosis |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study published in a peer-reviewed journal highlighted the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations .
- Antimicrobial Evaluation : In another study, the compound was tested against a panel of pathogenic bacteria. The results showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer activity might be mediated through the modulation of key signaling pathways involved in cell survival and proliferation .
Q & A
Q. Example Workflow :
Reproduce Synthesis : Confirm structure via H/C NMR and HRMS.
Validate Assay Conditions : Include positive/negative controls (e.g., known enzyme inhibitors).
Cross-Correlate Data : Use meta-analysis to identify outliers linked to solvent or purity variables .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (CDCl₃) identifies carbamate NH (δ 5.2–5.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). C NMR confirms carbonyl (C=O, δ 170–175 ppm) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₈H₁₉NO₃: 297.1365) to validate molecular formula .
- IR Spectroscopy : Stretch frequencies for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.042 |
| Resolution | 0.84 Å |
Basic: How can researchers assess the compound’s purity and stability under storage conditions?
Methodological Answer:
- Stability Studies :
- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis products (e.g., free amine) .
- Light Sensitivity : UV-vis spectroscopy tracks degradation under UV light (λ = 254 nm) .
- Purity Metrics :
- HPLC : Use C18 columns (ACN/H₂O gradient) with retention time consistency (±0.1 min) .
- Karl Fischer Titration : Moisture content <0.5% ensures hydrolytic stability .
Advanced: What computational and experimental strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- SAR Workflow :
- Derivatization : Modify phenyl or carbamate groups (e.g., electron-withdrawing substituents) to test bioactivity shifts .
- Docking Studies (AutoDock Vina) : Predict binding modes to target enzymes (e.g., kinases) using PDB structures .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .
Q. Case Study :
- Substituent | IC₅₀ (μM) | Target
-H (Parent) | 12.3 | Kinase A
-NO₂ | 5.7 | Kinase A
-OCH₃ | 18.9 | Kinase A
Advanced: How do solvent polarity and pH affect the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Solvent Effects :
- Polar Aprotic (DMF) : Stabilize transition states, accelerating substitution (k = 0.45 min⁻¹) .
- Nonpolar (Toluene) : Reduce byproduct formation but slow reaction rates (k = 0.12 min⁻¹) .
- pH Optimization :
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
